molecular formula C13H10Cl2N2O B1319846 N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide CAS No. 926214-78-0

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide

Cat. No.: B1319846
CAS No.: 926214-78-0
M. Wt: 281.13 g/mol
InChI Key: SOWUSVCXQUGNCA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is a chemical compound with the molecular formula C13H10Cl2N2O It is characterized by the presence of an amine group and two chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process may include additional steps for purification, such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is unique due to its specific structure, which includes both an amine group and two chlorine atoms on a benzamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUSVCXQUGNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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